molecular formula C25H30N2O8 B1250408 Pauciflorine B

Pauciflorine B

Cat. No. B1250408
M. Wt: 486.5 g/mol
InChI Key: SQMISQBTNOKVMW-SDHSZQHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pauciflorine B is a natural product found in Kopsia pauciflora with data available.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Fluorine in Drug Design : Fluorine substitution can alter biological reactivity, metabolism, and enhance solubility in lipid membranes, thereby improving therapeutic efficiency. This includes applications in neuroleptics, anti-inflammatories, antibacterials, and anticancer agents (Gillis et al., 2015).

  • Fluorine in Protein Stability : Highly fluorinated amino acids, like those in Pauciflorine B, have been used to stabilize helical proteins, potentially aiding in various protein-based biotechnologies. This includes exploring effects on beta-sheet stability (Chiu et al., 2009).

  • Fluorine for Non-Invasive Imaging : Fluorine's unique properties make it a valuable tool for spectroscopic and imaging applications in Magnetic Resonance, including investigations of gene activity, pH, and oxygen tension (Yu et al., 2005).

Broader Context of Fluorine Chemistry

  • Fluorinated Organics in the Biosphere : Discusses the distribution, fate, and effects of organofluorine compounds, highlighting the biological activity of fluorinated compounds like Pauciflorine B (Key et al., 1997).

  • Biological Utility of Fluorinated Compounds : This review focuses on the design and utility of fluorine-containing materials in imaging, therapeutics, and environmental applications, emphasizing the importance of understanding fluorine-fluorine interactions (Zhang et al., 2021).

properties

Product Name

Pauciflorine B

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

dimethyl (1S,9S,18S)-18-hydroxy-4,5-dimethoxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3(8),4,6,16(20)-tetraene-2,18-dicarboxylate

InChI

InChI=1S/C25H30N2O8/c1-32-17-8-7-16-18(19(17)33-2)27(22(30)35-4)25-10-9-15(14-24(25,31)21(29)34-3)6-5-12-26-13-11-23(16,25)20(26)28/h7-9,31H,5-6,10-14H2,1-4H3/t23-,24-,25+/m1/s1

InChI Key

SQMISQBTNOKVMW-SDHSZQHLSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@]34CCN(C3=O)CCCC5=CC[C@@]4(N2C(=O)OC)[C@@](C5)(C(=O)OC)O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C34CCN(C3=O)CCCC5=CCC4(N2C(=O)OC)C(C5)(C(=O)OC)O)OC

synonyms

pauciflorine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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